(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a 4-methyl-1H-imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrimidine ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1H-imidazole with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can modify the pyrimidine or imidazole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyrimidine or imidazole rings .
Scientific Research Applications
(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in studying enzyme inhibition. The pyrimidine and imidazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of the pyrimidine-imidazole structure.
(4-Methyl-1H-imidazol-1-yl)boronic acid: Lacks the pyrimidine ring, consisting only of the imidazole and boronic acid groups.
Uniqueness
(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to the combination of its boronic acid group with the pyrimidine and imidazole rings. This structure imparts specific chemical properties, such as the ability to form reversible covalent bonds and engage in multiple types of non-covalent interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9BN4O2 |
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Molecular Weight |
204.00 g/mol |
IUPAC Name |
[2-(4-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-4-13(5-12-6)8-10-2-7(3-11-8)9(14)15/h2-5,14-15H,1H3 |
InChI Key |
VHFGPYQBGQTCPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
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